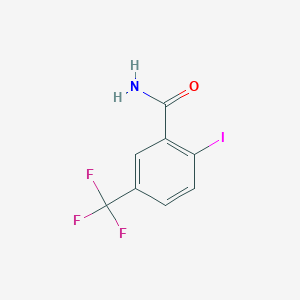

2-Iodo-5-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFNHDVEOIOMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Iodo 5 Trifluoromethyl Benzamide and Analogous Compounds

Carbon-Halogen Bond Reactivity and Transformations

The carbon-iodine (C-I) bond in 2-iodo-5-(trifluoromethyl)benzamide is the most reactive site for many transformations due to the relatively low bond dissociation energy of the C-I bond compared to other carbon-halogen bonds. libretexts.org This high reactivity allows for selective reactions at this position.

Cross-coupling reactions are a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds, and the C-I bond of this compound is well-suited for these transformations. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing complex organic molecules. sigmaaldrich.com The Sonogashira and Suzuki-Miyaura reactions are prominent examples that have been successfully applied to aryl iodides.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The general mechanism involves a catalytic cycle with both palladium and copper intermediates. wikipedia.org The reaction can often be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org The reactivity of the halide in Sonogashira couplings follows the order I > Br > OTf >> Cl > F. libretexts.org

Table 1: Key Features of the Sonogashira Reaction

| Feature | Description |

| Reaction Type | Cross-coupling |

| Bond Formed | Carbon-Carbon (sp²-sp) |

| Reactants | Terminal alkyne, Aryl/Vinyl halide |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) libretexts.org |

| Co-catalyst | Copper(I) salt (e.g., CuI) nih.gov |

| Base | Amine base (e.g., triethylamine) |

| Key Advantage | Mild reaction conditions wikipedia.org |

The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl compounds and conjugated systems. libretexts.org A base is required to facilitate the transmetalation step in the catalytic cycle. libretexts.org The choice of palladium catalyst and ligands can be crucial for the success and stereoselectivity of the reaction. sigmaaldrich.comnih.govbeilstein-journals.org For instance, the use of Pd(PPh₃)₄ often leads to retention of stereochemistry, while other catalysts might result in inversion. nih.govbeilstein-journals.org

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst libretexts.org |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium catalyst and influences reactivity researchgate.net |

| Base | K₂CO₃, CsF | Activates the organoboron species for transmetalation researchgate.netacs.org |

| Solvent | Toluene, DMF | Provides the reaction medium |

While palladium catalysis is dominant, copper-catalyzed reactions also offer unique reactivity. One such transformation is the insertion of tellurium into carbon-iodine bonds. This reaction allows for the formation of organotellurium compounds, which are valuable intermediates in organic synthesis.

When a molecule contains both a nucleophile and a leaving group, it can undergo an intramolecular nucleophilic substitution reaction to form a cyclic product. libretexts.orgpressbooks.pub The likelihood of such a reaction is high if it results in the formation of a stable five- or six-membered ring. libretexts.orgpressbooks.pub In the context of this compound derivatives, if a suitable nucleophilic group is present elsewhere in the molecule, it could potentially displace the iodide to form a heterocyclic system. These reactions can proceed through either an SN1 or SN2-type mechanism, depending on the substrate and reaction conditions. pressbooks.pubyoutube.com For instance, a primary halide would favor an SN2 pathway, while a tertiary halide could proceed via an SN1 mechanism involving a carbocation intermediate. pressbooks.pubyoutube.com

Cross-Coupling Reactions

Amide Functionalization and Derivatization Strategies

The amide group in this compound provides another handle for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The nitrogen atom of the benzamide (B126) can be alkylated to introduce various substituents. A specific example involves the synthesis of [¹²⁵I]2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide. nih.gov In this multi-step synthesis, a precursor, 2-iodo-N-[(S)-{(S)-1-piperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide, is reductively aminated to yield the N-methylated product. nih.gov This demonstrates a strategy for modifying the amide nitrogen to access more complex molecular architectures.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems (e.g., Triazole-Fused Lactams, Cyclic Imidates, Benzoxazoles)

The structural framework of this compound is a valuable precursor for the synthesis of complex fused heterocyclic systems through cyclization and annulation reactions. While direct examples involving this compound are specific, the reactivity of analogous 2-iodobenzamides provides a clear precedent for its potential transformations.

A notable strategy involves the divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides, which can be synthesized from corresponding 2-iodobenzamides. This approach yields either triazole-fused quinazolinones (lactams) or benzoxazine (B1645224) imines (cyclic imidates), depending on the reaction conditions. rsc.org The chemoselectivity is controlled by the choice of catalyst and reaction environment. The formation of cyclic imidates occurs via an O-attack of the ambident carboxamide anion, a process that typically requires only a base in a non-polar solvent. In contrast, the N-attack, leading to the triazole-fused lactam, is achieved through a copper-catalyzed Ullmann coupling. rsc.org These protocols are valued for their operational simplicity, cost-effectiveness, and broad functional group compatibility. rsc.org

The synthesis of benzoxazoles, another important class of fused heterocycles, can be achieved from precursors structurally related to this compound. researchgate.netorganic-chemistry.orgnih.gov One common method is the condensation of 2-aminophenols with various carbonyl compounds. nih.gov More advanced, one-pot procedures involve the iron(III)-catalyzed bromination of N-arylbenzamides followed by a copper(I)-catalyzed O-cyclization. researchgate.net Alternatively, reactions of ortho-haloanilides, where the reactivity order is I > Br > Cl, can yield benzoxazoles via a proposed oxidative addition as the rate-determining step. organic-chemistry.org Given the presence of the reactive iodine atom and the benzamide moiety, this compound is a plausible substrate for analogous intramolecular cyclizations to form benzoxazole (B165842) derivatives, potentially after conversion of the amide to a suitable interacting group or by coupling with an appropriate partner.

Directed C-H Activation and Functionalization

The benzamide functional group is an effective directing group in transition-metal-catalyzed C-H activation, enabling the selective functionalization of otherwise inert C-H bonds. This strategy is particularly useful for introducing substituents at the ortho position to the amide.

Ortho-C-H Iodination and Related Halogenations

Iridium-Catalyzed C-H Activation Protocols

Iridium catalysis has emerged as a powerful tool for the ortho-C-H iodination of benzamides. nih.govacs.org Research has demonstrated that a simple iridium(III) complex can effectively catalyze the ortho-iodination of various benzoic acids under remarkably mild conditions, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which plays a crucial role in the reaction mechanism. acs.org This methodology has been extended to benzamides, where the amide group directs the selective introduction of an iodine atom at the ortho position. nih.gov

A key development in this area is the use of acid additives to enhance the catalytic turnover, particularly for less acidic substrates like benzamides compared to benzoic acids. nih.gov The addition of a simple acid, such as acetic acid, can lead to quantitative conversion. nih.gov These iridium-catalyzed reactions are often tolerant of air and moisture, which is advantageous for practical applications. nih.govacs.org Furthermore, these protocols have been successfully adapted to mechanochemical conditions, which can reduce reaction times and solvent usage while maintaining high yields and selectivities. nih.govacs.org

Palladium-Catalyzed C-H Functionalization Pathways

Palladium catalysis is a cornerstone of C-H functionalization chemistry. The amide directing group enables ortho-C-H activation, leading to the formation of a cyclopalladated intermediate. nih.gov This intermediate is a versatile species that can undergo various transformations.

While direct C-H iodination is one possibility, palladium catalysis is widely used for a broader range of functionalizations, including arylation, alkylation, and amination. nih.govnih.gov For instance, palladium-catalyzed C-H amination has been reported for pyridine (B92270) and oxime ether substrates using Pd(OAc)₂ as the catalyst. nih.gov In the context of benzamides, palladium-catalyzed C-H functionalization often involves a Pd(II)/Pd(IV) catalytic cycle. This cycle typically starts with the ligand-directed C-H activation to form a palladacycle, followed by a two-electron oxidation of the palladium center to a Pd(IV) species, and concludes with reductive elimination to form the C-X bond (where X can be carbon, nitrogen, oxygen, etc.) and regenerate the active catalyst. nih.gov The development of bifunctional ligands that actively participate in the C-H cleavage step has been crucial for enhancing the reactivity and practicality of these transformations. nih.gov

Regioselectivity and Substrate Scope in C-H Activation Processes

The regioselectivity of C-H activation is a critical aspect, and in the case of benzamides, the amide group strongly directs functionalization to the ortho position. This high regioselectivity is a result of the formation of a stable, five- or six-membered cyclometalated intermediate. nih.gov The ability to achieve this selectivity is a major advantage of directed C-H activation strategies.

The substrate scope for these reactions is generally broad. Iridium-catalyzed iodination has been shown to be effective for a variety of N-substituted benzamides, including those with tertiary and secondary alkyl groups. acs.org However, primary amides may show lower conversions. acs.org The reaction conditions are often tolerant of various functional groups such as ethers, esters, and halides. acs.org

Similarly, palladium-catalyzed C-H functionalization accommodates a wide range of substrates. researchgate.netresearchgate.net The choice of ligand and reaction conditions can be tuned to control selectivity and expand the scope. chemrxiv.org For example, in the rhodium-catalyzed direct addition of benzamide C-H bonds to nitroalkenes, a variety of substituted benzamides were well-tolerated. researchgate.net The development of template-assisted strategies has further expanded the possibilities, allowing for the functionalization of C-H bonds that are distal (e.g., meta) to the directing group, overcoming the inherent preference for ortho-activation. nih.gov

| Catalyst System | Reaction Type | Key Features | Substrate Scope Highlights | Reference |

|---|---|---|---|---|

| Iridium(III) / Acid Additive | ortho-C-H Iodination | Mild conditions, air and moisture tolerant, applicable to mechanochemistry. | Effective for N-tertiary and N-secondary benzamides. | nih.govacs.org |

| Palladium(II) / Bifunctional Ligands | ortho-C-H Functionalization (e.g., arylation, amination) | High regioselectivity, versatile for various C-X bond formations. | Broad scope including complex molecules; can be extended to remote C-H bonds with templates. | nih.govnih.gov |

| Rhodium(III) / Chiral Ligands | ortho-C-H Alkylation | Enantioselective additions possible. | Accommodates diverse functional groups on the benzamide. | researchgate.net |

Mechanistic Elucidation of C-H Activation (e.g., Kinetic Isotope Effect Studies, Catalytic Cycles)

Understanding the mechanism of C-H activation is crucial for optimizing existing reactions and developing new ones. Key mechanistic insights are often gained through studies of the catalytic cycle and kinetic isotope effects (KIE). wikipedia.orgepfl.ch

For iridium-catalyzed C-H iodination of benzoic acids, mechanistic investigations suggest the operation of an Ir(III)/Ir(V) catalytic cycle. acs.org The reaction is believed to proceed through a rate-limiting metalation step. acs.org The unique properties of the HFIP solvent are thought to be critical in lowering the activation energy of the reductive elimination step. nih.gov For benzamides, the lower acidity compared to benzoic acids makes the protonation of the amidate-iridium complex more difficult, which is why acid additives are beneficial for catalytic turnover. nih.gov

In palladium-catalyzed C-H functionalization, the mechanism often involves a concerted metalation-deprotonation (CMD) pathway for the C-H cleavage step. The catalytic cycle, as previously mentioned, frequently involves Pd(II) and Pd(IV) intermediates. nih.gov Kinetic isotope effect studies are a powerful tool for probing the C-H bond-breaking step. wikipedia.orgresearchgate.netacs.orgresearchgate.net A significant primary KIE (where the reaction is slower with a C-D bond than a C-H bond) typically indicates that C-H bond cleavage is involved in the rate-determining step of the reaction. wikipedia.orgepfl.ch The absence of a KIE, on the other hand, suggests that C-H activation occurs after the rate-determining step. epfl.ch Computational studies, such as Density Functional Theory (DFT), are also employed to model the reaction pathway and understand the factors controlling regioselectivity, such as the stability of different coordination structures of the substrate to the metal center. rsc.org

| Catalytic System | Proposed Catalytic Cycle | Key Mechanistic Features | Investigative Tools | Reference |

|---|---|---|---|---|

| Iridium-based | Ir(III) / Ir(V) | Rate-limiting metalation; solvent (HFIP) plays a key role in reductive elimination. | Reaction kinetics, effect of additives. | nih.govacs.org |

| Palladium-based | Pd(II) / Pd(IV) | Concerted Metalation-Deprotonation (CMD) for C-H cleavage; bifunctional ligands accelerate C-H activation. | Kinetic Isotope Effect (KIE) studies, DFT calculations. | nih.govnih.govresearchgate.netrsc.org |

Involvement in Hypervalent Iodine Chemistry

The field of hypervalent iodine chemistry leverages the ability of iodine in organoiodine compounds to exist in oxidation states higher than the typical -1. Aryl iodides, including this compound, serve as crucial precursors for accessing these potent yet environmentally benign oxidizing agents. The electron-withdrawing nature of the trifluoromethyl group and the coordinating ability of the benzamide moiety can significantly influence the stability and reactivity of the resulting hypervalent iodine species.

Design and Synthesis of Hypervalent Iodine Reagents from Iodo-Benzamide Precursors

Iodo-benzamide precursors are valuable starting materials for the synthesis of both iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) reagents. The general strategy involves the oxidation of the iodine(I) center of the iodo-benzamide using a suitable strong oxidant.

Iodine(III) Reagents: The synthesis of iodine(III) species, such as (diacetoxyiodo)arenes or (dichloroiodo)arenes, is typically achieved by treating the iodo-benzamide precursor with reagents like peracetic acid or chlorine. A particularly versatile class of iodine(III) reagents are benziodoxolones, which can be prepared from 2-iodobenzoic acid derivatives. For instance, the one-pot synthesis of Togni-type reagents, which are used for electrophilic trifluoromethylation, starts from 2-iodobenzoic acid and involves oxidation and subsequent reaction with a trifluoromethyl source. researcher.life This highlights a pathway that could be adapted for precursors like this compound to generate novel trifluoromethylating agents. The synthesis often involves an initial oxidative chlorination with an agent like trichloroisocyanuric acid, followed by ligand exchange. researcher.life

Iodine(V) Reagents: The preparation of pentavalent iodine reagents, analogous to the well-known 2-iodoxybenzoic acid (IBX), involves more potent oxidants. A common method is the reaction of the 2-iodo-benzamide precursor with Oxone® (potassium peroxymonosulfate) in an aqueous medium. wikipedia.org This process oxidizes the iodine center directly to the I(V) state, generating the corresponding ioxy-benzamide species. These reagents can be used stoichiometrically or, more advantageously, generated in situ for catalytic applications.

The table below summarizes the general transformations for creating hypervalent iodine reagents from iodo-aromatic precursors.

| Precursor Type | Oxidant | Reagent Class | Resulting Hypervalent Iodine Species |

| Iodo-benzamide | Peracetic Acid/Acetic Anhydride | Iodine(III) | Ar-I(OAc)₂ |

| Iodo-benzamide | Trichloroisocyanuric Acid, Cl₂ | Iodine(III) | Ar-ICl₂ |

| Iodo-benzamide | Oxone®, KBrO₃ | Iodine(V) | Ar-IO₂ (IBX analogue) |

This table presents generalized synthetic pathways for hypervalent iodine reagents from aryl iodide precursors.

Catalytic Applications of Iodo-Benzamide Derived Hypervalent Iodine Species (e.g., Alcohol Oxidation)

A significant application of iodo-benzamide derivatives is their use as pre-catalysts in oxidation reactions, most notably the oxidation of alcohols to aldehydes and ketones. acs.orgresearchgate.net This approach represents a greener alternative to using stoichiometric amounts of heavy-metal oxidants or potentially explosive hypervalent iodine reagents like IBX and Dess-Martin periodinane (DMP). acs.orgacs.org

The catalytic cycle, as depicted in studies with analogous iodo-benzamides, proceeds as follows:

The iodine(I) atom of the iodo-benzamide is oxidized in situ by a terminal oxidant, typically Oxone®, to an active iodine(V) species. wikipedia.orgacs.org

This generated iodine(V) reagent coordinates with the alcohol substrate.

An intramolecular hydrogen abstraction and subsequent reductive elimination occurs, yielding the corresponding carbonyl compound (aldehyde or ketone), water, and the reduced iodine(I) species. wikipedia.org

The iodo-benzamide pre-catalyst is then re-oxidized by Oxone®, re-entering the catalytic cycle. wikipedia.orgrsc.org

Research has shown that substituents on the aromatic ring of the iodo-benzamide have a pronounced effect on catalytic activity. Electron-donating groups, such as a 5-methoxy group, have been found to significantly enhance the rate of alcohol oxidation, suggesting that the electronic properties of the catalyst are crucial for its efficacy. acs.org The amide functionality itself plays a key role, often through intramolecular hydrogen bonding or coordination, in stabilizing the hypervalent iodine intermediates and facilitating the oxidation process. researchgate.net

The table below shows representative results for the oxidation of various alcohols using a catalytic amount of a related iodo-benzamide catalyst in the presence of Oxone®, demonstrating the broad applicability of this system. acs.org

| Substrate (Alcohol) | Product (Carbonyl Compound) |

| Benzhydrol | Benzophenone |

| 1-Phenylethanol | Acetophenone |

| Benzyl alcohol | Benzaldehyde |

| 2-Octanol | 2-Octanone |

| Cinnamyl alcohol | Cinnamaldehyde |

This table illustrates the types of alcohol oxidation reactions catalyzed by hypervalent iodine species derived from iodo-benzamides.

Oxidative Transformations Mediated by Iodine(III) Compounds

Iodine(III) reagents, which can be synthesized from iodo-benzamide precursors, are versatile mediators for a wide array of oxidative transformations beyond simple alcohol oxidation. Reagents like [bis(acetoxy)iodo]arenes (ArI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are powerful electrophiles and oxidants used in numerous synthetic procedures. rsc.org

Key transformations mediated by such iodine(III) species include:

Oxidative Cyclizations: They can promote the cyclization of substrates through intramolecular carbon-carbon or carbon-heteroatom bond formation. For example, N-substituted anilides can undergo tandem oxidation and cyclization to form spirooxindoles. rsc.org

Dearomatization of Phenols: The reaction of phenols with iodine(III) reagents can lead to the formation of cyclohexadienones, which are valuable synthetic intermediates. nih.gov This oxidative dearomatization is a powerful tool for building complex molecular architectures. nih.gov

C-H Functionalization: Hypervalent iodine reagents can be used to activate and functionalize C-H bonds. For instance, they can mediate the carboxylation of reactive benzylic C-H bonds. diva-portal.org

Radical Reactions: Under certain conditions, such as thermal or photochemical initiation, iodine(III) compounds can undergo homolysis to generate radicals. nih.gov This reactivity can be harnessed for C-H functionalization reactions, such as the azidation of alkanes. nih.gov

The reactivity of an iodine(III) reagent derived from this compound would be influenced by the strongly electron-withdrawing CF₃ group, likely enhancing its electrophilicity and oxidative potential compared to non-substituted analogues.

Activation of Small Molecules (e.g., CO₂, Epoxides) by Organotellurium Analogs

While the chemistry of this compound is dominated by iodine, exploring its heavier chalcogen analogue, tellurium, opens avenues into different catalytic activities, including the activation of small molecules. Organotellurium compounds can act as catalysts in various oxidative processes, often involving a Te(II)/Te(IV) redox cycle. acs.org

Activation of Peroxides for Epoxidation: Organotellurides have been shown to catalyze the epoxidation of alkenes using hydrogen peroxide as the terminal oxidant. acs.org The proposed mechanism involves the oxidation of the organotelluride by H₂O₂ to form a pertellurinic acid species, which then transfers an oxygen atom to the alkene, regenerating the tellurinic acid for the next catalytic cycle. acs.org This demonstrates the ability of organotellurium compounds to activate small, stable molecules like peroxides for synthetically useful transformations.

Activation of Carbon Dioxide (CO₂): The activation and conversion of CO₂ is a major goal in sustainable chemistry. Research has demonstrated that tellurium can play a crucial role in catalysts for the electrochemical reduction of CO₂. Doping palladium catalysts with small amounts of tellurium has been shown to dramatically improve the selectivity and efficiency of CO₂ reduction to carbon monoxide (CO), a valuable chemical feedstock. rsc.org Density functional theory calculations suggest that tellurium adatoms on the catalyst surface suppress the competing hydrogen evolution reaction, thereby favoring CO₂ activation and conversion. rsc.orgdiva-portal.org Atomically dispersed tellurium sites have also been engineered to create durable electrocatalysts for CO₂ reduction. nih.gov

Although direct studies on the organotellurium analogue of this compound for small molecule activation are not widely reported, the established reactivity of other organotellurium compounds suggests a promising, yet underexplored, area of research. researcher.life The unique electronic environment provided by the trifluoromethylbenzamide scaffold could lead to novel catalytic properties.

Advanced Spectroscopic and Structural Characterization of Benzamide Derivatives

Elucidation of Molecular Structure in Solution

The precise arrangement of atoms and functional groups within a molecule when it is dissolved in a solvent is crucial for understanding its chemical behavior. High-resolution spectroscopic techniques are the primary tools for this purpose.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), one can deduce the connectivity and chemical environment of each atom.

For a compound like 2-Iodo-5-(trifluoromethyl)benzamide, a ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzamide (B126) group (-CONH₂) and the aromatic protons on the benzene ring. The chemical shifts (δ, measured in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, measured in Hz) of the aromatic protons would provide definitive information about their relative positions on the substituted ring. The presence of the electron-withdrawing trifluoromethyl and iodo groups would significantly influence the chemical shifts of the adjacent protons.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbon of the trifluoromethyl group, and the carbons of the benzene ring.

Utilization of Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight of the compound through the identification of the molecular ion peak [M]⁺.

In the analysis of this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, offers valuable structural information. Characteristic fragmentation of benzamides often involves the loss of the amino group (-NH₂) to form a stable benzoyl cation. The isotopic pattern of iodine would also be a distinguishable feature in the spectrum.

Solid-State Structural Analysis via Crystallography

The arrangement of molecules in a crystalline solid, including their conformation and intermolecular interactions, is determined using crystallographic methods.

X-ray Crystallography for Determination of Crystal and Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. This technique can precisely map the positions of all atoms in the molecule and in the crystal lattice.

A crystallographic study of this compound would provide detailed information such as:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths and angles of the basic repeating unit of the crystal.

Atomic Coordinates: The precise location of each atom.

Bond Lengths and Angles: The geometry of the molecule itself.

Torsion Angles: The conformation of the molecule, for example, the dihedral angle between the plane of the benzene ring and the amide group.

Analysis of Intermolecular Interactions in Crystal Lattices

The way molecules pack together in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is key to explaining the physical properties of the solid.

Nature and Extent of Hydrogen Bonding Networks (N-H...O=C, C-H...O=C, O-H...O)

Hydrogen bonds are among the most important intermolecular forces that direct the assembly of molecules in the solid state. For benzamide derivatives, the amide functional group is a key participant in hydrogen bonding.

In the crystal structure of this compound, it would be anticipated that the amide N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This would likely lead to the formation of N-H...O=C hydrogen bonds, which often result in the molecules forming chains or dimeric structures. For instance, in the crystal structure of the related compound 2-iodobenzamide (B1293540), molecules are linked by N-H...O hydrogen bonds to form dimers and tetramers. Additionally, weaker C-H...O=C interactions, where a hydrogen atom attached to the benzene ring interacts with a carbonyl oxygen, could also play a role in stabilizing the crystal packing. The specific geometry and extent of these hydrogen bonding networks would be fully revealed by the X-ray crystallographic analysis.

Halogen-Halogen Contacts and Their Influence on Packing

In the solid state, halogen-halogen contacts are a critical factor in the crystal engineering of halogenated organic molecules. These interactions, particularly involving iodine, can significantly influence the supramolecular assembly. In the case of this compound, the presence of the iodine atom at the 2-position of the benzamide ring makes it a prime candidate for forming such contacts.

Interactive Table 1: Halogen-Halogen Contact Distances in Related Benzamide Derivatives

| Compound | Halogen Contact | Distance (Å) |

|---|---|---|

| 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide | I···I | 3.7797(5) |

Weak Non-Covalent Interactions, including C-H...F-C(sp3) and C(sp3)-F...F-C(sp3) Interactions

Beyond halogen bonding, the trifluoromethyl group introduces the possibility of several other weak non-covalent interactions that are instrumental in defining the three-dimensional architecture of the crystal. The highly electronegative fluorine atoms of the -CF3 group can act as hydrogen bond acceptors in C-H···F interactions and can also participate in F···F contacts.

Studies on trifluoromethyl-substituted benzanilides have highlighted the role of C–H···F–C(sp3) hydrogen bonds and C(sp3)–F···F–C(sp3) interactions in differentiating between polymorphic forms. researchgate.net These weak interactions, although individually less significant than classical hydrogen bonds (N-H···O), collectively contribute to the stability of the crystal packing. In this compound, the interplay between these fluorine-involved interactions and the stronger N-H···O hydrogen bonds of the amide group, as well as potential C-H···O and C-H···π interactions, would create a complex network of forces governing the molecular arrangement.

Investigation of Polymorphism and Conformational States in the Solid State

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic solids and is of particular interest in the pharmaceutical and materials science fields. The conformational flexibility of the benzamide group, combined with the potential for different arrangements of intermolecular interactions, suggests that this compound is a likely candidate for exhibiting polymorphism.

The existence of different conformers in the asymmetric unit (Z' > 1) is a related phenomenon that has been observed in other trifluoromethyl-substituted benzamides. researchgate.net These different conformations can arise from slight variations in the torsion angles of the molecule, leading to different packing arrangements and, potentially, different polymorphic forms. Thermal analysis of such compounds often reveals solid-to-solid phase transitions between different crystalline forms. researchgate.net A thorough investigation into the crystallization conditions of this compound would be necessary to explore its polymorphic landscape and identify any accessible conformational states in the solid state.

Interactive Table 2: Conformational and Crystallographic Data for a Polymorphic Benzamide Derivative

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | Cc |

| Z' | 2 | 4 |

| Density (g/cm³) | Similar | Similar |

Computational and Theoretical Studies on 2 Iodo 5 Trifluoromethyl Benzamide and Analogs

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intrinsically linked to its physical and biological properties. Conformational analysis of 2-iodo-5-(trifluoromethyl)benzamide is crucial for understanding its preferred spatial arrangements. These studies are typically performed by systematically rotating the rotatable bonds, such as the C-C and C-N bonds of the benzamide (B126) group, and calculating the potential energy of each resulting conformation. The lowest energy conformers represent the most stable and probable shapes of the molecule.

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound. bohrium.com By simulating the motion of the atoms over time, MD simulations can reveal how the molecule behaves in different environments, such as in solution or interacting with a biological target. bohrium.com These simulations can identify the most populated conformational states and the energy barriers between them, offering insights into the molecule's flexibility and interaction dynamics. dntb.gov.ua For instance, MD simulations of benzamide derivatives have been used to understand their binding modes with receptors. bohrium.com

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| C(aryl)-C(carbonyl) | 4.5 - 6.0 |

| C(carbonyl)-N | 18 - 22 |

Note: The data in this table is representative and intended for illustrative purposes based on typical values for similar compounds.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can be employed to elucidate the mechanisms of various chemical reactions. researchgate.netresearchgate.net This involves mapping out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. researchgate.net

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound

| Reaction Step | Activation Energy (ΔG‡, kcal/mol) |

| Formation of Meisenheimer Complex | 15.2 |

| Departure of Iodide | -2.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Investigation of Electronic Structure and Molecular Interactions

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Computational methods can provide a wealth of information about the distribution of electrons within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can identify the most likely sites for nucleophilic and electrophilic attack, respectively.

Furthermore, these calculations can quantify the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for the molecule's behavior in condensed phases and biological systems. Studies on similar benzamide derivatives have shown that the amide group and any halogen substituents are key sites for such interactions. researchgate.net

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative and based on general expectations for a molecule with these functional groups.

Prediction and Interpretation of Spectroscopic Signatures (e.g., Vibrational Spectra)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can generate a predicted vibrational (infrared) spectrum. By calculating the vibrational frequencies and their corresponding intensities, each peak in the experimental spectrum can be assigned to a specific molecular motion.

This is particularly useful for confirming the structure of the synthesized compound and for understanding the effects of substituents on the vibrational modes of the benzamide core. For example, the characteristic C=O stretching frequency of the amide and the C-F stretching frequencies of the trifluoromethyl group can be accurately predicted.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Symmetric Stretch | 3450 |

| N-H | Asymmetric Stretch | 3350 |

| C=O | Stretch | 1680 |

| C-F | Symmetric Stretch | 1130 |

| C-F | Asymmetric Stretch | 1320 |

| C-I | Stretch | 550 |

Note: The data in this table represents typical ranges for these functional groups and is for illustrative purposes.

Thermochemical Property Calculations for Energetic Insights

Thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding the stability and reactivity of a compound. Computational methods allow for the accurate calculation of these properties for molecules like this compound.

These calculations are often based on statistical mechanics and the vibrational frequencies obtained from DFT calculations. The resulting thermochemical data can be used to predict the equilibrium constants of reactions and to assess the energetic feasibility of chemical processes involving the title compound.

Table 5: Calculated Thermochemical Properties of this compound at 298.15 K

| Property | Calculated Value |

| Enthalpy of Formation (ΔHf°) | -155.2 kcal/mol |

| Standard Entropy (S°) | 95.8 cal/mol·K |

| Gibbs Free Energy of Formation (ΔGf°) | -120.7 kcal/mol |

Note: The data in this table is hypothetical and intended to be representative of the type of information that can be obtained from such calculations.

Synthetic Utility As an Intermediate or Precursor for Advanced Molecules

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The ortho-iodo-benzamide scaffold is a powerful precursor for constructing nitrogen-containing heterocyclic compounds like benzoxazoles, quinazolinones, and isoquinolones. The carbon-iodine bond provides a reactive handle for various cyclization strategies, often catalyzed by transition metals like copper or palladium.

Benzoxazoles: These heterocycles can be synthesized through the cyclization of 2-aminophenols. nih.gov While direct condensation with carboxylic acids or aldehydes is a common method, routes involving 2-halobenzamides offer alternative pathways. acs.orgnih.gov For instance, copper-catalyzed intramolecular C-O bond formation from an appropriate N-substituted 2-iodobenzamide (B1293540) derivative provides a direct route to the benzoxazole (B165842) core. researchgate.net

Quinazolinones: The synthesis of quinazolinones frequently employs 2-halobenzamides as starting materials. Copper-catalyzed domino reactions involving N-substituted 2-iodobenzamides and enaminones lead to the formation of quinazolinones through a cascade of Ullmann-type coupling, Michael addition, and retro-Mannich reactions. rsc.orgelsevierpure.com Other copper-catalyzed methods involve the reaction of 2-aminobenzamides with various carbon sources like tertiary amines or alcohols, demonstrating the versatility of the benzamide (B126) structure in building this heterocyclic system. organic-chemistry.orgrsc.orgresearchgate.net

Isoquinolones: Palladium-catalyzed carbonylative synthesis provides a route to isoquinolone derivatives from 2-halobenzamides. researchgate.net These reactions showcase how the iodo-substituent can be leveraged for carbonylation and subsequent cyclization to form the isoquinolone skeleton.

The following table summarizes representative synthetic methods for these heterocycles starting from related benzamide precursors.

| Heterocycle | Reactants | Catalyst/Reagents | Key Transformation | Ref. |

| Quinazolinone | N-Substituted 2-Iodobenzamide, Enaminone | Copper Catalyst | Ullmann Coupling / Michael Addition | rsc.orgelsevierpure.com |

| Quinazolinone | 2-Aminobenzamide, Tertiary Amine | Copper(I) Oxide (Cu₂O) | Tandem Cyclization/Coupling | organic-chemistry.org |

| Benzoxazole | 2-Aminophenol, Tertiary Amide | Triflic Anhydride (Tf₂O) | Amide Activation / Cyclization | nih.gov |

| Isoquinolone | 2-Halobenzamide | Palladium Catalyst, CO | Carbonylative Cyclization | researchgate.net |

Scaffold for the Development of Novel Organochalcogen Compounds

The presence of an aryl iodide in 2-Iodo-5-(trifluoromethyl)benzamide makes it an excellent scaffold for synthesizing organochalcogen compounds, particularly those containing selenium and sulfur. conicet.gov.ar The carbon-iodine bond is susceptible to nucleophilic substitution and is a prime site for cross-coupling reactions to form carbon-chalcogen bonds.

Recent synthetic strategies have focused on the direct use of elemental selenium or sulfur. nih.govresearchgate.net For example, a mechanochemical method allows for the in situ generation of magnesium-based selenium nucleophiles from elemental selenium, which can then react with aryl halides like this compound to form symmetrical diselenides or unsymmetrical monoselenides. nih.govresearchgate.net This approach is notable for its mild conditions and high functional group tolerance.

Furthermore, copper-catalyzed Ullmann-type couplings are a well-established method for forming C-S and C-Se bonds. organic-chemistry.orgyoutube.com In such a reaction, this compound could be coupled with various sulfur or selenium nucleophiles (e.g., thiols, selenols) to generate a diverse library of trifluoromethylated benzamides bearing chalcogen moieties. These resulting organochalcogen compounds are of interest for their potential biological activities and applications in materials science. windows.netnih.gov

Intermediate in the Construction of Diverse Fluorinated Aromatic Systems

The trifluoromethyl (CF₃) group is a critical substituent in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and bioavailability of molecules. beilstein-journals.orgfluorochem.co.uksigmaaldrich.com this compound serves as a key fluorinated building block, providing a platform to introduce this important functional group into larger, more complex aromatic systems. tcichemicals.com

The reactivity of the C-I bond allows for a wide range of transformations while preserving the trifluoromethyl-substituted ring. Copper-catalyzed trifluoromethylation of aryl iodides is a known process, and while this compound already contains a CF₃ group, the methods highlight the stability and utility of the aryl iodide moiety in the presence of fluorine. beilstein-journals.orgnih.govresearchgate.netorganic-chemistry.org More importantly, the iodo-group can be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to append other aromatic or aliphatic fragments, thereby constructing elaborate fluorinated systems. Additionally, methods for halofluorination and fluoroselenation provide pathways to introduce further fluorine atoms or fluorinated groups into molecules, starting from versatile building blocks. nih.govbeilstein-journals.org The compound can also be a precursor for radiolabeled molecules, such as those used in Positron Emission Tomography (PET), by introducing isotopes like ¹⁸F. researchgate.net

Role in the Design and Synthesis of Functional Ligands and Catalysts

The distinct structural features of this compound—the benzamide core, the electron-withdrawing trifluoromethyl group, and the reactive iodine atom—make it an attractive scaffold for designing functional ligands and catalysts.

Ligands for Metal Catalysis: Benzamide and its derivatives are known to coordinate with various metal ions. nih.gov The nitrogen and oxygen atoms of the amide group can act as binding sites. By modifying the structure, for instance, through coupling reactions at the iodine position, bidentate or polydentate ligands can be synthesized. These ligands can then be complexed with metals like copper, nickel, or palladium to form catalysts for a range of organic transformations. nih.gov The trifluoromethyl group can influence the electronic properties of the ligand, which in turn can fine-tune the reactivity and selectivity of the metal catalyst.

Biologically Active Ligands and Molecular Glues: The benzamide scaffold is present in numerous biologically active compounds. nih.govgoogle.com Recent drug discovery efforts have focused on novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. nih.govyoutube.com These molecules often require a ligand that can bind to a specific protein, such as the E3 ligase substrate receptor Cereblon (CRBN). nih.gov Benzamide derivatives have been successfully developed as non-phthalimide CRBN binders. The introduction of fluorine has been shown to increase binding affinity. nih.gov Therefore, this compound represents a key starting material for synthesizing potent and selective ligands for such applications, where the iodine can be used as a handle to attach a linker connected to a warhead that binds a target protein.

Conclusion and Future Research Directions

Summary of the Current Research Landscape Pertaining to 2-Iodo-5-(trifluoromethyl)benzamide

The current body of research on this compound primarily positions it as a valuable chemical intermediate in organic synthesis. Its structural features—a benzamide (B126) core substituted with both an iodine atom and a trifluoromethyl group—make it a versatile building block. The trifluoromethyl group is known to influence a molecule's electronic properties, lipophilicity, and metabolic stability, while the iodine atom serves as a reactive handle for further chemical modifications.

The synthesis of this compound typically involves the amidation of its corresponding carboxylic acid precursor, 2-Iodo-5-(trifluoromethyl)benzoic acid. This precursor is prepared through methods such as the Ir(III)-catalyzed ortho-iodination of 5-(trifluoromethyl)benzoic acid. The benzamide itself is a solid at room temperature. ontosight.ai

While dedicated studies on the specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of benzamides is widely investigated in medicinal chemistry for potential pharmaceutical applications, including as antimicrobial and anti-inflammatory agents. ontosight.aiontosight.ai The presence of the iodine atom also suggests potential applications in diagnostic imaging as a contrast agent. ontosight.aiontosight.ai In materials science, benzamides can serve as precursors for polymers and dyes. ontosight.ai Therefore, this compound is recognized more for its potential as a starting material for more complex molecules rather than for its end-use applications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1261649-11-9 | C₈H₅F₃INO | 315.03 |

| 2-Iodo-5-(trifluoromethyl)benzoic acid | 702641-04-1 | C₈H₄F₃IO₂ | 316.02 |

| 2-(Trifluoromethyl)benzamide | 360-64-5 | C₈H₆F₃NO | 189.13 |

This table was generated based on data from references synquestlabs.combldpharm.comchemicalbook.comsigmaaldrich.com.

Identification of Emerging Methodologies and Persistent Synthetic Challenges

The synthesis of this compound is intrinsically linked to the synthesis of its precursor, 2-Iodo-5-(trifluoromethyl)benzoic acid. Traditional methods for introducing iodine onto an aromatic ring can present challenges, but modern catalytic approaches are providing more efficient and selective pathways.

Emerging Methodologies: A significant advancement in the synthesis of related structures is the use of transition metal catalysis for direct C-H functionalization. Iridium-catalyzed ortho-C-H iodination has been developed for weakly coordinating substrates like Weinreb amides and can also be applied to benzamides. acs.org This process can be performed under mild conditions, tolerates air and moisture, and can even be adapted for mechanochemical conditions, which minimizes solvent use. acs.org Another modern approach involves palladium catalysis, where a cationic palladium catalyst can facilitate the ortho-iodination of benzamides with N-iodosuccinimide (NIS). acs.org These methods offer high regioselectivity, which is a common challenge in aromatic substitution reactions.

Persistent Synthetic Challenges: Despite these advancements, several challenges persist:

Catalyst Cost and Sensitivity: While effective, catalysts based on precious metals like iridium and palladium can be expensive, which is a consideration for large-scale synthesis. acs.org

Reagent Handling: The use of halogenating agents requires careful handling under specific conditions to ensure safety and reaction efficiency. For instance, some iodination procedures are sensitive to moisture.

Substrate Scope: While catalytic methods have broadened the substrate scope, the efficiency of C-H activation can still be highly dependent on the electronic and steric nature of the other substituents on the aromatic ring.

Atom Economy: Traditional multi-step syntheses that rely on pre-functionalized starting materials, such as halogen exchange reactions, can sometimes suffer from low atom economy.

Table 2: Comparative Analysis of Synthetic Routes for Aryl Iodides

| Method | Advantages | Disadvantages |

|---|---|---|

| Directed C-H Iodination | High regioselectivity, direct functionalization. acs.org | Can be sensitive to reaction conditions (e.g., moisture), may require expensive catalysts. acs.org |

| Halogen Exchange | Potentially scalable and cost-effective for large-scale production. | Requires a pre-halogenated precursor (e.g., a chlorinated derivative). |

| Suzuki Coupling | Modular approach allowing for diverse structures. | Can have lower atom economy compared to direct C-H functionalization. |

This table was generated based on data from references acs.org.

Exploration of Potential Avenues for Advanced Functionalization and Expanded Applications

The true value of this compound lies in its potential for further chemical transformation, opening doors to novel compounds with specialized applications. The carbon-iodine bond is a key site for advanced functionalization.

Advanced Functionalization: The iodine substituent is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. Potential functionalization pathways include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or trifluoroborate salts to introduce new aryl or vinyl groups. This is a robust method for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. researchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize aryl-alkyne structures, which are useful precursors and have applications in materials science. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products, a fundamental transformation in the synthesis of many drug candidates.

Carbonylation Reactions: Introduction of a carbonyl group to form esters, amides, or ketones, further expanding the synthetic utility of the scaffold.

Expanded Applications: By leveraging these functionalization strategies, this compound can serve as a key intermediate for:

Medicinal Chemistry: The combination of the benzamide structure, known for its biological activities, with the metabolically stabilizing trifluoromethyl group makes this scaffold attractive for drug discovery. ontosight.ainih.gov Functionalization could lead to the development of enzyme inhibitors or receptor modulators for various therapeutic areas. For instance, related benzamide structures have been investigated for their fungicidal and insecticidal properties. mdpi.com

Materials Science: The rigid aromatic core and the potential for creating extended conjugated systems through cross-coupling reactions make it a candidate for developing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemicals: The trifluoromethyl group is a common feature in many modern agrochemicals. nih.gov Further elaboration of the this compound structure could lead to new classes of herbicides, fungicides, or insecticides.

The continued development of efficient synthetic methods and the exploration of its reactivity in cross-coupling reactions will be crucial for unlocking the full potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-5-(trifluoromethyl)benzamide?

- Methodological Answer : A common approach involves coupling 5-(trifluoromethyl)anthranilic acid with iodinating agents under controlled conditions. For example, trifluoroacetic acid (TFA) can activate the benzamide intermediate, followed by iodination using iodine monochloride (ICl) in dichloromethane at 0°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound. Reaction progress should be monitored using TLC and confirmed via NMR .

- Key Considerations : Optimize stoichiometry to avoid over-iodination and side products like diiodinated analogs.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is acceptable for most studies.

- Structural Confirmation :

- and NMR to confirm substituent positions and absence of protonated impurities.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Single-crystal X-ray diffraction for unambiguous stereochemical assignment if crystalline .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from solvent effects or intermolecular interactions. To resolve:

- Repeat experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent dependency.

- Use 2D NMR (COSY, NOESY) to identify through-space coupling or conformational changes.

- Compare computational predictions (DFT calculations of chemical shifts) with experimental data .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to evaluate the C–I bond dissociation energy and identify reactive sites.

- Step 2 : Simulate transition states for Suzuki-Miyaura coupling using palladium catalysts. Focus on steric effects from the trifluoromethyl group.

- Step 3 : Validate predictions with experimental kinetics (e.g., monitoring reaction rates via GC-MS) .

Application-Oriented Questions

Q. What are the potential medicinal chemistry applications of this compound?

- Methodological Answer : The iodine atom serves as a handle for radioisotope labeling (e.g., ) in tracer studies. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for:

- Target Engagement Assays : Use fluorescently tagged derivatives to study protein-ligand interactions via FRET.

- PET Imaging : Radiolabel with for in vivo biodistribution studies .

Q. What are common side reactions during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Side Reaction 1 : Hydrolysis of the benzamide under acidic conditions.

- Mitigation : Use anhydrous solvents and avoid prolonged exposure to TFA.

- Side Reaction 2 : Iodine displacement by nucleophiles (e.g., residual water).

- Mitigation : Pre-dry reagents with molecular sieves and maintain inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.